molecular formula C19H17NO2 B14525829 2-{[Ethyl(phenyl)amino]methyl}naphthalene-1,4-dione CAS No. 62676-24-8

2-{[Ethyl(phenyl)amino]methyl}naphthalene-1,4-dione

Cat. No.: B14525829
CAS No.: 62676-24-8
M. Wt: 291.3 g/mol
InChI Key: NKNBASUJDGOKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[Ethyl(phenyl)amino]methyl}naphthalene-1,4-dione is a synthetic organic compound derived from naphthalene. It features a naphthoquinone core with an ethyl(phenyl)amino group attached to the 2-position. This compound is part of the broader class of 1,4-naphthoquinones, which are known for their diverse biological activities and applications in various fields .

Chemical Reactions Analysis

Types of Reactions

2-{[Ethyl(phenyl)amino]methyl}naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[Ethyl(phenyl)amino]methyl}naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[Ethyl(phenyl)amino]methyl}naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent . The compound may also interact with specific enzymes and proteins, disrupting their normal function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Lawsone (2-hydroxy-1,4-naphthoquinone): A natural derivative with similar biological activities.

    Juglone (5-hydroxy-1,4-naphthoquinone): Another natural derivative with antimicrobial and anticancer properties.

    Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone): Known for its diverse biological activities.

Uniqueness

2-{[Ethyl(phenyl)amino]methyl}naphthalene-1,4-dione is unique due to the presence of the ethyl(phenyl)amino group, which can enhance its biological activity and specificity compared to other naphthoquinone derivatives .

Properties

CAS No.

62676-24-8

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

2-[(N-ethylanilino)methyl]naphthalene-1,4-dione

InChI

InChI=1S/C19H17NO2/c1-2-20(15-8-4-3-5-9-15)13-14-12-18(21)16-10-6-7-11-17(16)19(14)22/h3-12H,2,13H2,1H3

InChI Key

NKNBASUJDGOKJA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.